Cas no 1190060-37-7 (ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate)

Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate is a versatile heterocyclic building block used in organic synthesis and pharmaceutical research. The compound features a pyrazole core functionalized with an iodine substituent at the 3-position, enhancing its reactivity in cross-coupling reactions such as Suzuki or Sonogashira couplings. The tetrahydropyran (THP) protecting group at the 1-position improves stability and selectivity during synthetic transformations. The ethyl ester moiety offers further derivatization potential, enabling conversion to carboxylic acids or amides. This intermediate is particularly valuable for constructing complex pyrazole-based scaffolds in medicinal chemistry and agrochemical applications. Its well-defined reactivity profile makes it a reliable choice for targeted molecular design.
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate structure
1190060-37-7 structure
商品名:ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate
CAS番号:1190060-37-7
MF:C11H15IN2O3
メガワット:350.152875185013
MDL:MFCD19443479
CID:2853739
PubChem ID:58486565

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxylic acid, 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-, ethyl ester
    • ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
    • ethyl 3-iodo-1-(oxan-2-yl)-1H-pyrazole-4-carboxylate
    • 3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
    • VURQQDXNTZYAMN-UHFFFAOYSA-N
    • ethyl 3-iodo-1-(oxan-2-yl)pyrazole-4-carboxylate
    • ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate
    • SCHEMBL1074409
    • 1190060-37-7
    • SY321865
    • CS-M3428
    • PB48725
    • DB-220587
    • CS-13444
    • MFCD19443479
    • AKOS027253775
    • ethyl3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
    • MDL: MFCD19443479
    • インチ: 1S/C11H15IN2O3/c1-2-16-11(15)8-7-14(13-10(8)12)9-5-3-4-6-17-9/h7,9H,2-6H2,1H3
    • InChIKey: VURQQDXNTZYAMN-UHFFFAOYSA-N
    • ほほえんだ: IC1C(C(=O)OCC)=CN(C2CCCCO2)N=1

計算された属性

  • せいみつぶんしりょう: 350.01274g/mol
  • どういたいしつりょう: 350.01274g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 53.4

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB470290-500 mg
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
1190060-37-7
500MG
€391.30 2023-07-18
Chemenu
CM319550-100mg
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
1190060-37-7 95%+
100mg
$*** 2023-04-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H71440-1g
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
1190060-37-7 98%
1g
¥7312.0 2023-09-07
abcr
AB470290-1 g
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
1190060-37-7
1g
€611.70 2023-07-18
Chemenu
CM319550-250mg
Ethyl 3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
1190060-37-7 95+%
250mg
$335 2021-08-18
TRC
E920623-50mg
Ethyl 3-Iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-4-carboxylate
1190060-37-7
50mg
$ 115.00 2022-06-05
Alichem
A049004143-5g
Ethyl 3-iodo-1-(tetrahydro-2h-pyran-2-yl)-1h-pyrazole-4-carboxylate
1190060-37-7 95%
5g
$1810.00 2023-09-04
eNovation Chemicals LLC
Y1292807-50mg
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester
1190060-37-7 95%
50mg
$170 2024-07-28
eNovation Chemicals LLC
Y1218507-1G
ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate
1190060-37-7 97%
1g
$285 2024-07-21
abcr
AB470290-500mg
3-Iodo-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carboxylic acid ethyl ester; .
1190060-37-7
500mg
€391.30 2025-02-20

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate 関連文献

ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylateに関する追加情報

Professional Introduction to Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate (CAS No. 1190060-37-7)

Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate (CAS No. 1190060-37-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, serves as a versatile intermediate in the synthesis of various bioactive molecules. The presence of both iodine and tetrahydropyran moieties in its structure imparts distinct reactivity, making it a valuable tool for chemists exploring novel drug candidates.

The< strong>pyrazole core of this compound is particularly noteworthy, as pyrazole derivatives are well-documented for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory effects to more complex mechanisms involving enzyme inhibition and receptor binding. The incorporation of an ester group at the carboxyl position enhances the compound's solubility and reactivity, facilitating further functionalization in synthetic pathways.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting critical biological pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases. Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate has emerged as a key building block in the synthesis of such inhibitors. For instance, studies have demonstrated its utility in constructing novel pyrazole-based kinase inhibitors, which exhibit promising activity against aberrantly expressed kinases in cancer cells.

The< strong>tetrahydropyran moiety in this compound contributes to its stability and flexibility, allowing for diverse conformational arrangements that can be exploited in drug design. This structural feature is particularly advantageous when designing molecules that need to interact with complex biological targets, such as protein-protein interfaces or enzyme active sites. Additionally, the iodine substituent provides a handle for further chemical manipulation through cross-coupling reactions, enabling the synthesis of more intricate derivatives with tailored pharmacological properties.

Recent advancements in computational chemistry have further highlighted the potential of Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate as a lead compound. Molecular docking studies have revealed that it can effectively bind to several therapeutic targets, including those implicated in metabolic disorders and autoimmune diseases. These computational findings have guided experimental efforts to optimize the compound's pharmacokinetic profile and enhance its binding affinity.

The< strong>ethyl ester functionality at the carboxyl position not only improves solubility but also serves as a versatile anchor for appending other pharmacophoric groups. This adaptability has been leveraged in the development of prodrugs designed to enhance bioavailability or target specific tissues within the body. Such prodrug strategies are particularly relevant in oncology, where targeted delivery systems can improve therapeutic efficacy while minimizing side effects.

In conclusion, Ethyl 3-iodo-1-tetrahydropyran-2-yl-pyrazole-4-carboxylate represents a significant advancement in medicinal chemistry, offering a multifaceted platform for drug discovery and development. Its unique structural features make it an invaluable intermediate for synthesizing novel bioactive molecules with potential applications across multiple therapeutic areas. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly pivotal role in the next generation of pharmaceutical innovations.

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